- Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation, Organic Letters, 2011, 13(6), 1366-1369

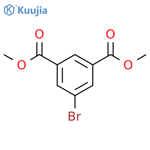

Cas no 944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate)

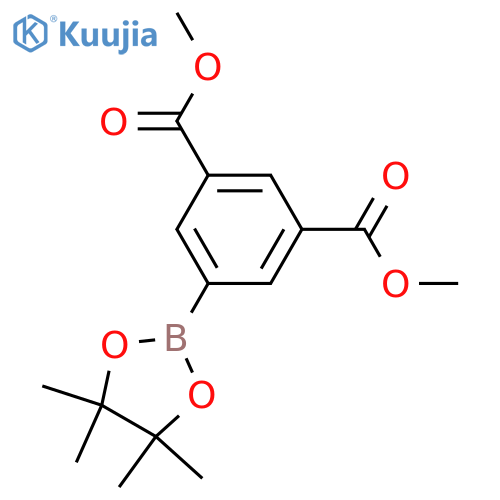

944392-68-1 structure

Nome del prodotto:Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Numero CAS:944392-68-1

MF:C16H21BO6

MW:320.145345449448

MDL:MFCD11858596

CID:1123826

PubChem ID:354335164

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester

- 1,3-Benzenedicarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,3-dimethyl ester

- Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

- 3,5-Bis(methoxycarbonyl)benzeneboronic acid pinacol ester

- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate

- 3,5-DIMETHYL(BENZENECARBOXYLATE)-5-BORONIC ACID PINACOL ESTER

- benzene-1,3,5-tris(3',5'-benzenedicarboxylic acid dimethyl ester)

- C-2333

- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate

- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolyl)isophthalate

- dimethyl isophthalate-5-pinacolboronate

- QC-9864

- 2-[3,5-Bis(methoxycarbonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylic Acid Dimethyl Ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic Acid Dimethyl Ester

- AK165180

- BCP19906

- MB10246

- BA01004

- D5239

- B90053

- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoph

- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

- 1,3-Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate (ACI)

- 944392-68-1

- 1,3-DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE

- YSZC050

- SCHEMBL1814092

- H10389

- AKOS005264712

- DS-8940

- SY068008

- MFCD11858596

- 1,3-DIMETHYL 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE

- EN300-7392645

- DTXSID90655144

- CS-W001005

- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

-

- MDL: MFCD11858596

- Inchi: 1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3

- Chiave InChI: IGSNWXAGFXHYOG-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(C(OC)=O)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Proprietà calcolate

- Massa esatta: 320.143119g/mol

- Carica superficiale: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 6

- Conta legami ruotabili: 5

- Massa monoisotopica: 320.143119g/mol

- Massa monoisotopica: 320.143119g/mol

- Superficie polare topologica: 71.1Ų

- Conta atomi pesanti: 23

- Complessità: 435

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Punto di fusione: 135.0 to 139.0 deg-C

- PSA: 71.06000

- LogP: 1.55900

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB442720-250mg |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, 95%; . |

944392-68-1 | 95% | 250mg |

€77.40 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050800-250mg |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 98% | 250mg |

¥60.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1050404-100g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 98% | 100g |

$660 | 2024-06-06 | |

| Chemenu | CM135976-10g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 95%+ | 10g |

$169 | 2024-07-19 | |

| Chemenu | CM135976-25g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 95%+ | 25g |

$411 | 2024-07-19 | |

| Alichem | A449038329-10g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 98% | 10g |

$315.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-1g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |

944392-68-1 | 98% | 1g |

410.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-5g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |

944392-68-1 | 98% | 5g |

1328.0CNY | 2021-08-04 | |

| Chemenu | CM135976-1g |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 95+% | 1g |

$59 | 2022-08-31 | |

| TRC | D480003-500mg |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |

944392-68-1 | 500mg |

$87.00 | 2023-05-18 |

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… , 4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Dimethylacetamide ; 12 h, 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- A Copper(II)-Paddlewheel Metal-Organic Framework with Exceptional Hydrolytic Stability and Selective Adsorption and Detection Ability of Aniline in Water, ACS Applied Materials & Interfaces, 2017, 9(32), 27027-27035

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, rt → 90 °C; 90 °C → rt

Riferimento

- Functionalized mesopores to metal organic frameworks via metal ligand fragment coassembly, Journal of the American Chemical Society, 2012, 134(49), 20110-20116

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C

Riferimento

- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, rt → 90 °C

Riferimento

- A Novel Electrochromic Polymer Synthesized through Electropolymerization of a New Donor-Acceptor Bipolar System, Macromolecules (Washington, 2007, 40(13), 4456-4463

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

Riferimento

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Riferimento

- Two isostructural metal-organic frameworks with unique nickel clusters for C2H2/C2H6/C2H4 mixture separation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(23), 12497-12502

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

Riferimento

- A new metal-organic framework for separation of C2H2/CH4 and CO2/CH4 at room temperature, Journal of Solid State Chemistry, 2018, 260, 31-33

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

Riferimento

- Compositions and methods for selective separation of hydrocarbon isomers, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; -78 °C; 15 h, reflux

Riferimento

- Methane Storage in Metal-Organic Frameworks: Current Records, Surprise Findings, and Challenges, Journal of the American Chemical Society, 2013, 135(32), 11887-11894

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide

Riferimento

- Programmed Negative Allostery with Guest-Selected Rotamers Control Anion-Anion Complexes of Stackable Macrocycles, Journal of the American Chemical Society, 2018, 140(25), 7773-7777

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C

Riferimento

- Method for preparing 5-(4-carboxynaphthalen-1-yl)isophthalic acid from 4-bromonaphthalen-1-carboxylic acid, China, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C

Riferimento

- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt

Riferimento

- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, rt → 80 °C

Riferimento

- Synthesis of metal organic framework (mof) materials with high adsorption capacity of organic compounds and CO2 capture, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 0.5 h; 12 h, rt → 100 °C

Riferimento

- A synthetic method of new 5-[10-(9-carboxyl anthracene)]-isophthalic acid, China, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- A novel methoxy-decorated metal-organic framework exhibiting high acetylene and carbon dioxide storage capacities, CrystEngComm, 2017, 19(11), 1464-1469

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

Riferimento

- A NbO-type metal-organic framework exhibiting high deliverable capacity for methane storage, Chemical Communications (Cambridge, 2015, 51(40), 8508-8511

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 128 °C

Riferimento

- Preparation of 5-[2-(5-carboxy-pyridyl)]-1,3- benzene dicarboxylic acid, China, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Riferimento

- A New Multidentate Hexacarboxylic Acid for the Construction of Porous Metal-Organic Frameworks of Diverse Structures and Porosities, Crystal Growth & Design, 2010, 10(6), 2775-2779

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Raw materials

- 1,3-dimethyl 5-bromobenzene-1,3-dicarboxylate

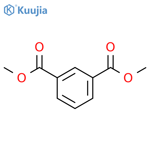

- Dimethyl isophthalate

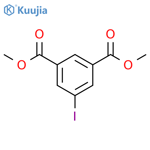

- Dimethyl 5-iodoisophthalate

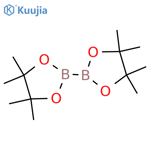

- Bis(pinacolato)diborane

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Preparation Products

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Letteratura correlata

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate) Prodotti correlati

- 562098-07-1(3-Acetoxymethylphenylboronic acid, pinacol ester)

- 195062-62-5(4-Ethoxycarbonylphenylboronic acid, pinacol ester)

- 180516-87-4(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

- 363185-87-9(Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 17136-80-0(METHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE)

- 480425-35-2(methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 653589-95-8(2-Methoxycarbonylphenylboronic acid, pinacol ester)

- 269410-00-6(Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 269409-73-6(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944392-68-1)Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):220.0/746.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:944392-68-1)3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta